(3R)-(+)-3-(Dimethylamino)pyrrolidine
Overview
Description
®-3-Dimethylaminopyrrolidine is a chiral amine that is widely used in organic synthesis. It is known for its ability to act as a ligand in asymmetric synthesis and as a catalyst in various chemical reactions. The compound is characterized by its pyrrolidine ring structure, which is substituted with a dimethylamino group at the third position. This unique structure imparts specific chemical properties that make it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Dimethylaminopyrrolidine typically involves the reaction of pyrrolidine with dimethylamine under controlled conditions. One common method includes the use of a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, ®-3-Dimethylaminopyrrolidine is produced through a multi-step process that includes the initial formation of the pyrrolidine ring followed by the introduction of the dimethylamino group. This process often involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: ®-3-Dimethylaminopyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Scientific Research Applications
®-3-Dimethylaminopyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of various drugs, particularly those targeting neurological conditions.
Industry: ®-3-Dimethylaminopyrrolidine is used in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which ®-3-Dimethylaminopyrrolidine exerts its effects is primarily through its role as a chiral ligand and catalyst. It interacts with various molecular targets, including enzymes and receptors, to facilitate specific chemical transformations. The compound’s unique structure allows it to form stable complexes with metal ions, which are crucial for catalytic activity.
Comparison with Similar Compounds
(S)-3-Dimethylaminopyrrolidine: The enantiomer of ®-3-Dimethylaminopyrrolidine, which has different stereochemical properties.
N-Methylpyrrolidine: A structurally similar compound with a single methyl group instead of a dimethylamino group.
Pyrrolidine: The parent compound without any substituents.
Uniqueness: ®-3-Dimethylaminopyrrolidine is unique due to its chiral nature and the presence of the dimethylamino group, which imparts specific chemical properties. This makes it particularly valuable in asymmetric synthesis and as a catalyst in various chemical reactions.
Properties
IUPAC Name |
(3R)-N,N-dimethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWMINJNRAQFS-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374369 | |
Record name | (R)-3-Dimethylaminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132958-72-6 | |
Record name | (R)-3-Dimethylaminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(+)-3-(Dimethylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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